KSK94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

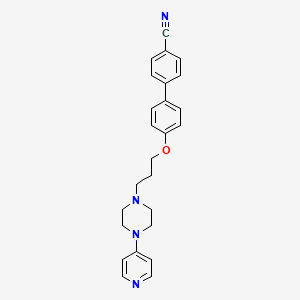

C25H26N4O |

|---|---|

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

4-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile |

InChI |

InChI=1S/C25H26N4O/c26-20-21-2-4-22(5-3-21)23-6-8-25(9-7-23)30-19-1-14-28-15-17-29(18-16-28)24-10-12-27-13-11-24/h2-13H,1,14-19H2 |

Clé InChI |

MROYQSNDBHFVIZ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=NC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

KSK94: A Dual-Targeting Approach to Combating Obesity - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the development of novel and effective therapeutic interventions. KSK94, a potent small molecule, has emerged as a promising anti-obesity agent through its unique dual mechanism of action, targeting both the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R). This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of obesity, intended for researchers, scientists, and drug development professionals. This document summarizes the current understanding of this compound's molecular interactions, downstream signaling pathways, and its physiological effects on appetite, metabolism, and adipose tissue. Quantitative data from key preclinical studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the pivotal animal studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the complex biological processes involved.

Introduction

The escalating prevalence of obesity and its associated comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, underscores the urgent need for innovative pharmacological strategies. The central nervous system plays a crucial role in regulating energy homeostasis, with numerous neurotransmitter systems involved in the intricate control of food intake and energy expenditure. This compound has been identified as a compelling anti-obesity candidate due to its dual antagonism of the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R), offering a multi-faceted approach to weight management.

Core Mechanism of Action: Dual Antagonism of H3R and σ2R

This compound exerts its anti-obesity effects by simultaneously modulating two distinct receptor systems: the histaminergic system via H3R antagonism and the less characterized sigma receptor system via σ2R antagonism.

Histamine H3 Receptor (H3R) Antagonism

The H3R is a presynaptic autoreceptor and heteroreceptor that is predominantly expressed in the central nervous system. As an autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters involved in appetite regulation, such as dopamine, norepinephrine, and acetylcholine.

This compound acts as a potent antagonist/inverse agonist at the H3R. By blocking the inhibitory effect of the H3R, this compound leads to an increased release of histamine in the brain, particularly in hypothalamic regions critical for appetite control. Elevated histamine levels act on other histamine receptors, such as the H1 receptor, to promote satiety and reduce food intake. This anorectic effect is a primary contributor to the anti-obesity properties of this compound.

Sigma-2 Receptor (σ2R) Antagonism

The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is an intracellular protein with emerging roles in cellular signaling and metabolism. While the precise role of σ2R in obesity is still under investigation, studies suggest its involvement in lipid metabolism and cellular stress responses. This compound exhibits a significant binding affinity for the σ2R. Its antagonistic action at this receptor is thought to contribute to its anti-obesity effects, potentially by modulating lipid handling in adipocytes and other metabolic tissues. Some evidence suggests that σ2R ligands may influence fat oxidation and the browning of white adipose tissue, processes that increase energy expenditure.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| This compound | 7.9 | 2958 | 75.2 |

Data compiled from various sources.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Diet-Induced Obesity

| Treatment Group | Dose (mg/kg, i.p.) | Body Weight Gain (g) | Caloric Intake (kcal/day) | Visceral Adipose Tissue (g) | Plasma Leptin (ng/mL) | Plasma Resistin (ng/mL) |

| Control (Standard Diet) | Vehicle | 25 ± 3 | 60 ± 5 | 10 ± 2 | 2.5 ± 0.5 | 5 ± 1 |

| Obese Control (Palatable Diet) | Vehicle | 60 ± 5 | 95 ± 8 | 25 ± 4 | 6.0 ± 1.0 | 12 ± 2 |

| This compound (Palatable Diet) | 10 | 35 ± 4 | 70 ± 6 | 15 ± 3 | 3.0 ± 0.6 | 6 ± 1 * |

*p < 0.05 compared to Obese Control. Data are representative values from published studies.

Signaling Pathways

The dual-targeting mechanism of this compound initiates distinct downstream signaling cascades.

This compound-Mediated H3R Signaling in Hypothalamic Neurons

This compound, by acting as an antagonist/inverse agonist at the Gi-coupled H3 receptor, prevents the inhibition of adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, ultimately leading to increased histamine synthesis and release. The released histamine acts on postsynaptic H1 receptors on other hypothalamic neurons, such as pro-opiomelanocortin (POMC) neurons, to promote the release of anorexigenic neuropeptides, leading to a reduction in food intake.

Caption: this compound-mediated H3R signaling cascade in the hypothalamus.

Postulated this compound-Mediated σ2R/TMEM97 Signaling in Adipocytes

The sigma-2 receptor (TMEM97) is known to be involved in cholesterol homeostasis and may influence lipid metabolism. While the direct signaling pathway initiated by this compound's antagonism at σ2R in the context of obesity is not fully elucidated, a plausible mechanism involves the modulation of key proteins involved in lipid uptake and trafficking. This compound binding to σ2R/TMEM97 may alter its interaction with proteins like the LDL receptor (LDLR) and Niemann-Pick C1 (NPC1), which are crucial for cholesterol and lipid transport. This could lead to reduced lipid accumulation in adipocytes and potentially promote lipolysis and fatty acid oxidation, contributing to a healthier metabolic profile.

KSK94: A Dual-Target Ligand for the Histamine H3 and Sigma-2 Receptors with Anti-Obesity Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KSK94 is a novel synthetic compound that exhibits dual-target activity as a potent antagonist of the histamine H3 receptor (H3R) and a high-affinity ligand for the sigma-2 receptor (S2R), also known as transmembrane protein 97 (TMEM97). Preclinical studies have demonstrated its potential as a therapeutic agent for the management of obesity. This technical guide provides a comprehensive overview of the dual-target activity of this compound, including its pharmacological properties, proposed mechanisms of action, and detailed experimental methodologies for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, metabolic disorders, and medicinal chemistry.

Introduction

Obesity is a complex metabolic disorder characterized by excessive body fat accumulation, which presents a significant risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain types of cancer. The search for effective anti-obesity therapeutics has led to the exploration of various molecular targets involved in the regulation of energy homeostasis. The central histaminergic system, particularly the histamine H3 receptor, has emerged as a promising target due to its role in modulating neurotransmitter release and influencing appetite and energy expenditure.[1][2][3] Concurrently, the sigma-2 receptor has been implicated in cellular processes related to lipid metabolism and adipocyte function, making it another attractive target for anti-obesity drug discovery.[4][5]

This compound has been designed as a dual-target ligand to simultaneously modulate both the histamine H3 and sigma-2 receptors. This approach is hypothesized to offer a synergistic effect, addressing multiple pathways involved in the pathophysiology of obesity. This document summarizes the current knowledge on the dual-target activity of this compound, presenting quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and development.

Quantitative Data: Receptor Binding Affinity and In Vitro Activity

While specific Ki or IC50 values for this compound are detailed in a referenced primary publication, publicly available data for homologous compounds and other dual H3R/S2R ligands provide a strong indication of the expected potency of this compound.[5][6] The following tables summarize the binding affinities and functional activities of these related compounds.

Table 1: Binding Affinity (Ki) of Dual H3R/S2R Ligands

| Compound | Target | Ki (nM) | Species | Reference |

| Pitolisant | Histamine H3 Receptor | 1.5 | Human | [6] |

| Sigma-2 Receptor | 6.5 | Human | [6] |

Table 2: Functional Activity (IC50) of this compound Homologues at the Histamine H3 Receptor

| Compound | Assay Method | IC50 (nM) | Species | Reference |

| KSK-60 | LANCE Ultra cAMP | 0.8 - 1.5 | Not Specified | [5] |

| KSK-74 | LANCE Ultra cAMP | 23 - 32 | Not Specified | [5] |

| KSK-59 | LANCE Ultra cAMP & AequoScreen | ~3 | Not Specified | [7] |

| KSK-73 | LANCE Ultra cAMP & AequoScreen | 10 - 20 | Not Specified | [7] |

Experimental Protocols

The preclinical efficacy of this compound in the context of obesity has been evaluated using a rat model of diet-induced obesity.[1][8] The following sections detail the methodologies employed in these studies.

Animal Model of Diet-Induced Obesity

-

Species and Strain: Female Wistar rats are commonly used.[9][10]

-

Diet: Obesity is induced by providing ad libitum access to a palatable, high-energy diet, often referred to as a "cafeteria diet," for a period of several weeks (e.g., 28 days).[1][7] A control group is maintained on a standard laboratory chow.

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.

Compound Administration

-

Compound: this compound is administered via intraperitoneal (i.p.) injection.[1]

-

Dose: A typical effective dose used in studies is 10 mg/kg body weight, administered daily.[1][5]

-

Vehicle: A suitable vehicle, such as a solution of sterile saline with a small percentage of a solubilizing agent (e.g., Tween 80), is used for the control group.

-

Reference Compound: Bupropion/naltrexone can be used as a positive control for an anti-obesity agent.[1]

In Vivo Efficacy Assessment

-

Body Weight and Food Intake: Body weight and food consumption are monitored regularly throughout the study period.

-

Adipose Tissue Analysis: At the end of the study, visceral adipose tissue is collected for various analyses.

-

Histopathology: Adipose tissue is fixed in formalin, embedded in paraffin, and sectioned for hematoxylin and eosin (H&E) staining to assess adipocyte size and morphology.

-

Immunohistochemistry: Immunohistochemical staining can be performed to identify markers of inflammation or browning of white adipose tissue.

-

-

Biochemical Analysis:

-

Adipokine Levels: Levels of leptin and resistin in adipose tissue homogenates or plasma are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

Oxidative Stress Markers: Malondialdehyde (MDA) and Ferric Reducing Ability of Plasma (FRAP) assays can be performed on adipose tissue homogenates to assess oxidative stress.[1]

-

-

Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) can be performed to assess glucose metabolism.[5]

Signaling Pathways and Mechanism of Action

The dual-target activity of this compound on the histamine H3 and sigma-2 receptors suggests a multi-faceted mechanism of action in combating obesity.

Histamine H3 Receptor Antagonism and Appetite Regulation

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[2][11] By antagonizing the H3 receptor, this compound is proposed to increase the synaptic concentration of histamine. This elevated histamine can then act on other histamine receptors, particularly the H1 receptor, which is known to have an anorexigenic effect.[3][11][12] This signaling cascade is believed to occur in key hypothalamic nuclei that regulate food intake, such as the ventromedial hypothalamus (VMH) and the paraventricular nucleus (PVN).[3][12]

Sigma-2 Receptor Modulation and Adipocyte Function

The sigma-2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and has been shown to form a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate cholesterol uptake.[13][14][15][16] In the context of obesity, modulation of the sigma-2 receptor may influence adipocyte function and lipid metabolism. Studies on mice with ablated sigma-2 receptors have shown protection against diet-induced adiposity and enhanced fatty acid oxidation, particularly in males.[4][5] The precise downstream signaling cascade initiated by this compound at the sigma-2 receptor in adipocytes is an area of active investigation, but it is hypothesized to contribute to the observed anti-obesity effects, potentially through the browning of white adipose tissue.[1]

Conclusion

This compound represents a promising dual-target therapeutic candidate for the treatment of obesity. Its ability to antagonize the histamine H3 receptor and modulate the sigma-2 receptor provides a multi-pronged approach to influence appetite, energy expenditure, and adipocyte metabolism. The data and experimental protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and other dual-target ligands in the management of metabolic disorders. Further research is warranted to fully elucidate the intricate signaling pathways and to establish the clinical efficacy and safety of this novel compound.

References

- 1. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.uc.cl [repositorio.uc.cl]

- 3. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Rats as models for the study of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 15. Sigma-2 Receptor | Encyclopedia MDPI [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

KSK94: A Dual-Ligand Targeting Histamine H3 and Sigma-2 Receptors — A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of KSK94, a notable dual-ligand compound with high affinity for both the histamine H3 (H3R) and sigma-2 (σ2R) receptors. This document outlines its binding characteristics, the experimental procedures for assessing its receptor affinity, and the complex signaling pathways associated with its molecular targets.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for human histamine H3 and sigma-2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, providing a clear comparison of its potency at each target.

| Receptor | This compound Kᵢ (nM) |

| Histamine H₃ | 7.9[1] |

| Sigma-2 (σ₂) | 75.2[1] |

| Sigma-1 (σ₁) | 2958[1] |

Table 1: Binding affinities of this compound for histamine H3, sigma-2, and sigma-1 receptors. Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols for Receptor Binding Assays

The determination of this compound's binding affinity is achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing its interaction with both the histamine H3 and sigma-2 receptors.

Histamine H₃ Receptor Binding Assay

This protocol is adapted from standard competitive binding assays utilizing cell membranes expressing the human histamine H3 receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a selective H3R agonist.[2][3][4]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled H3R ligand such as clobenpropit or thioperamide.[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of [³H]-NAMH (close to its Kd value, e.g., 1 nM), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, add the high concentration of the unlabeled H3R ligand.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of ligands to the sigma-2 receptor, which has been identified as Transmembrane Protein 97 (TMEM97).[5]

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-2 receptor.

Materials:

-

Tissue Homogenate: Rat liver membrane homogenates are a common source for sigma-2 receptor binding assays.[6]

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[7][8]

-

Masking Agent: A high concentration of a selective sigma-1 receptor ligand, such as (+)-pentazocine, is used to block the binding of [³H]-DTG to sigma-1 receptors.[8]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled sigma ligand like haloperidol.[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]

-

Test Compound: this compound at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare a homogenate of rat liver tissue in the assay buffer. Centrifuge the homogenate and resuspend the pellet (the membrane fraction) in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane homogenate (typically ~300 µg of protein), a fixed concentration of [³H]-DTG (e.g., 3-5 nM), the sigma-1 masking agent, and varying concentrations of this compound.[6]

-

Total and Non-specific Binding: For total binding wells, only the masking agent is added with the radioligand. For non-specific binding wells, add the high concentration of the unlabeled sigma ligand.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for approximately 60-120 minutes.[7]

-

Termination and Filtration: The process is similar to the H3R assay, involving rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding to the sigma-2 receptor. Determine the IC₅₀ value for this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the histamine H3 and sigma-2 receptors.

Histamine H₃ Receptor Signaling

Activation of the H3R, a G protein-coupled receptor (GPCR), primarily involves coupling to the Gαi/o subunit. This initiates a cascade of intracellular events that modulate neuronal activity.

The activation of the H3R by histamine leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[9][10] The Gβγ subunits can directly inhibit N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[10] Furthermore, H3R stimulation can activate the MAPK and PI3K/Akt signaling pathways.[9]

Sigma-2 Receptor (TMEM97) Signaling

The sigma-2 receptor, identified as TMEM97, is a four-pass transmembrane protein located in the endoplasmic reticulum and at the plasma membrane.[5] Its signaling is not as well-defined as typical GPCRs but involves interactions with several key proteins to regulate cellular processes like cholesterol homeostasis and calcium signaling.[5]

The sigma-2 receptor (TMEM97) is involved in a complex network of protein-protein interactions. It forms a complex with PGRMC1 and the low-density lipoprotein receptor (LDLR) to regulate LDL cholesterol uptake.[11][12] TMEM97 also interacts with the Niemann-Pick C1 (NPC1) protein, a key player in intracellular cholesterol trafficking.[11][12] The binding of ligands like this compound to the sigma-2 receptor can modulate these interactions and influence downstream cellular processes, including calcium signaling and cell proliferation.[5]

Experimental Workflow for Competitive Binding Assay

The logical flow for determining the binding affinity of a test compound like this compound is depicted in the following diagram.

This workflow provides a generalized overview of the key steps involved in a competitive radioligand binding assay, from the initial preparation of materials to the final data analysis to determine the inhibitory constant (Kᵢ) of the test compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of KSK94: A Dual-Targeting Ligand for Obesity and Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of KSK94, a novel compound identified as a potent dual-target ligand for the histamine H3 (H3R) and sigma-2 (σ2R) receptors. This compound has emerged as a promising preclinical candidate, particularly in the context of metabolic disorders such as obesity, with potential applications in neurological conditions. This document provides a comprehensive overview of its binding affinity, the signaling pathways it modulates, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in pharmacology and medicinal chemistry.

Introduction

The pursuit of multi-target ligands represents a paradigm shift in modern drug discovery, offering the potential for enhanced efficacy and a more holistic therapeutic approach to complex diseases. This compound (IUPAC Name: 4'-(3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile) is a testament to this strategy, demonstrating high affinity for both the histamine H3 receptor and the sigma-2 receptor.[1][2] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key regulator of neurotransmitter release, including histamine, and has been a target for treating sleep disorders and cognitive deficits.[3] The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular processes, including calcium signaling and cell proliferation, and is overexpressed in some tumor cells.[4][5] The dual modulation of these two distinct receptor systems by a single molecule presents a unique therapeutic opportunity. Preclinical studies have highlighted the potential of this compound as an anorectic agent, capable of reducing caloric intake and preventing weight gain in animal models of obesity.[3][6]

Discovery and Rationale

This compound was developed by the Department of Technology and Biotechnology of Drugs at the Faculty of Pharmacy, Jagiellonian University.[6] The design of this compound likely stemmed from a research program focused on developing dual-acting ligands for complex CNS and metabolic disorders. The rationale for targeting both H3R and σ2R is based on the convergent roles these receptors play in regulating energy homeostasis and neuronal function.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound has not been explicitly published in a single source, the general synthetic route for this class of compounds involves a multi-step process. The synthesis of related 4-pyridylpiperazine derivatives has been described, providing a likely pathway for the preparation of this compound.[7] The synthesis would logically proceed through the following key steps:

-

Preparation of the Biphenyl-Propoxy Linker: This would likely involve the alkylation of a suitably protected 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with a dihaloalkane (e.g., 1,3-dibromopropane) to introduce the propoxy linker.

-

Coupling with the Piperazine Moiety: The resulting biphenyl-propoxy halide would then be coupled with 1-(pyridin-4-yl)piperazine. This is a standard nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

-

Purification and Salt Formation: The final compound would be purified using standard chromatographic techniques, and for pharmacological studies, it is often converted to a more stable and soluble salt form, such as a hydrochloride or oxalate salt.

Experimental Workflow for Synthesis (Hypothetical):

References

- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KSK-94 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

KSK94: A Dual-Targeting Anti-Obesity Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity remains a significant global health challenge, necessitating the development of novel and effective therapeutic interventions. KSK94, a potent dual-ligand compound, has emerged as a promising anti-obesity agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. This compound acts as a histamine H3 receptor antagonist and a sigma-2 receptor ligand, a unique combination that appears to synergistically contribute to its anti-obesity effects. Preclinical studies in a rat model of diet-induced obesity have demonstrated that this compound can prevent excessive weight gain, reduce adipocyte hypertrophy and inflammation in visceral adipose tissue, and positively modulate key metabolic hormones such as leptin and resistin. Furthermore, preliminary evidence suggests a potential role for this compound in promoting the browning of white adipose tissue, a process associated with increased energy expenditure. This document consolidates the available quantitative data, details the experimental protocols, and provides visual representations of the relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of obesity drug development.

Introduction

The prevalence of obesity and its associated metabolic disorders continues to rise, creating an urgent need for innovative pharmacological strategies. The complex pathophysiology of obesity involves a network of central and peripheral signaling pathways that regulate appetite, energy expenditure, and adipose tissue function. This compound is a novel small molecule that has shown significant promise as an anti-obesity candidate. Its primary mechanism of action involves the dual targeting of the histamine H3 (H3R) and sigma-2 (σ2R) receptors.

The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor that inhibits the synthesis and release of histamine. Antagonism of the H3 receptor leads to increased histaminergic neurotransmission, which is known to suppress appetite. The sigma-2 receptor, whose endogenous role is still under investigation, is overexpressed in proliferating cells and has been implicated in various cellular processes, including lipid metabolism and signaling. The dual modulation of these two distinct receptor systems by this compound represents a novel approach to tackling obesity.

This whitepaper will delve into the preclinical data supporting the anti-obesity potential of this compound, with a focus on its effects on adipose tissue and related metabolic parameters.

Mechanism of Action

This compound exerts its anti-obesity effects through a dual mechanism of action:

-

Histamine H3 Receptor Antagonism: By blocking the H3 receptor, this compound increases the release of histamine in the brain.[1] Elevated histamine levels in key hypothalamic nuclei involved in appetite regulation lead to a suppression of food intake.[2] This anorectic effect is a primary contributor to the prevention of weight gain observed in preclinical models.[1]

-

Sigma-2 Receptor Ligand Activity: While the precise role of the sigma-2 receptor in obesity is still being elucidated, its modulation by this compound appears to contribute to the observed metabolic benefits. The sigma-2 receptor is involved in lipid homeostasis and cellular signaling, and its interaction with this compound may influence adipocyte function and inflammation.

The combined action on both H3 and sigma-2 receptors suggests a multi-faceted approach to weight management, addressing both central appetite control and peripheral adipose tissue biology.

Preclinical Efficacy: A Summary of Quantitative Data

The anti-obesity potential of this compound was evaluated in a rat model of developing obesity induced by a palatable, high-energy diet. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Body Weight and Adipose Tissue Morphology

| Parameter | Standard Diet + Vehicle | Palatable Diet + Vehicle | Palatable Diet + this compound (10 mg/kg) | Palatable Diet + Bupropion/Naltrexone (20+1 mg/kg) |

| Final Body Weight Gain (g) | Data not available | Significant increase vs. Standard Diet | Significantly lower than Palatable Diet + Vehicle | Significantly lower than Palatable Diet + Vehicle |

| Visceral Adipose Tissue Mass (g) | Data not available | Significantly higher than Standard Diet | Markedly prevented the increase | Markedly prevented the increase |

| **Adipocyte Number (per 0.1 mm²) ** | 32.1 ± 2.5 | 16.6 ± 1.1 | 27.9 ± 2.1 | 21.5 ± 1.7 |

| Adipocyte Size | Smaller | Significantly larger vs. Standard Diet | Significantly smaller vs. Palatable Diet + Vehicle | Intermediate |

Data presented as mean ± SD or descriptive summary based on the source.[1]

Table 2: Effects of this compound on Adipose Tissue Biomarkers

| Parameter | Standard Diet + Vehicle | Palatable Diet + Vehicle | Palatable Diet + this compound (10 mg/kg) | Palatable Diet + Bupropion/Naltrexone (20+1 mg/kg) |

| Leptin Concentration (in visceral adipose tissue) | Baseline | Increased by 33.3% vs. Standard Diet | Prevented the increase | No statistically significant effect |

| Resistin Concentration (in visceral adipose tissue) | Baseline | Increased by 52.7% vs. Standard Diet | Prevented the increase | No statistically significant effect |

| Monocyte Chemoattractant Protein-1 (MCP-1) Concentration | Baseline | Increased by 110.3% vs. Standard Diet | Blocked the increase (not fully normalized) | Blocked the increase (not fully normalized) |

| Total Reduction Capacity (FRAP) | Baseline | Reduced | Significantly preserved | No significant effect |

| Malondialdehyde (MDA) Level (Lipid Peroxidation) | No significant difference across groups | No significant difference across groups | No significant difference across groups | No significant difference across groups |

Data presented as percentage change or descriptive summary based on the source.[1]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound.

Animal Model and Study Design

-

Animal Species: Male Wistar rats.

-

Obesity Model: A model of developing obesity was induced by providing ad libitum access to a palatable, high-energy diet in addition to a standard chow diet. This "cafeteria-style" diet mimics human overeating behavior.

-

Experimental Groups:

-

Standard Diet + Vehicle: Control group receiving standard laboratory chow and a vehicle injection.

-

Palatable Diet + Vehicle: Obesity-prone group receiving the palatable diet and a vehicle injection.

-

Palatable Diet + this compound: Treatment group receiving the palatable diet and this compound (10 mg/kg, intraperitoneally).

-

Palatable Diet + Bupropion/Naltrexone: Positive control group receiving the palatable diet and a combination of bupropion (20 mg/kg, i.p.) and naltrexone (1 mg/kg, i.p.).

-

-

Treatment Duration: Daily administration of compounds for the duration of the study.

Biochemical and Histopathological Analyses

-

Tissue Collection: At the end of the study, visceral adipose tissue was collected for analysis.

-

Hormone and Cytokine Measurement: Levels of leptin, resistin, and MCP-1 in adipose tissue homogenates were quantified using appropriate enzyme-linked immunosorbent assays (ELISAs).

-

Oxidative Stress Markers: Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels, and the total antioxidant capacity was determined using the Ferric Reducing Ability of Plasma (FRAP) assay.

-

Histopathology: Adipose tissue samples were fixed, sectioned, and stained with hematoxylin and eosin (H&E).

-

Morphometric Analysis: The number and size of adipocytes were quantified from the H&E stained sections using image analysis software.

-

Immunohistochemistry: Immunohistochemical staining was performed to detect specific markers of inflammation and tissue remodeling.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflow used in its preclinical evaluation.

Signaling Pathways

References

Preclinical Profile of KSK-94: A Dual Histamine H3 and Sigma-2 Receptor Ligand in Metabolic Disease

A Technical Whitepaper for Drug Development Professionals

Introduction:

KSK-94 is a novel investigational compound characterized by its dual antagonism of the histamine H3 (H3R) and sigma-2 (σ2R) receptors. Preclinical research has highlighted its potential as a therapeutic agent for metabolic diseases, particularly obesity and related disorders. This document provides a comprehensive technical overview of the existing preclinical data on KSK-94 and structurally related compounds, with a focus on quantitative outcomes, experimental methodologies, and proposed mechanisms of action. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current understanding of KSK-94's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving KSK-94 and its analogs (e.g., KSK-74) in a diet-induced obesity rat model. These studies demonstrate the compounds' effects on body weight, caloric intake, and various metabolic parameters.

Table 1: Effects of KSK Compound Administration on Body Weight and Caloric Intake in a Rat Model of Developing Obesity

| Compound | Dose (mg/kg b.w.) | Administration Route | Duration | Change in Body Weight vs. Palatable Diet Control | Caloric Intake vs. Palatable Diet Control | Reference |

| KSK-94 | Not Specified | Not Specified | Not Specified | Significantly reduced | Reduced | [1][2] |

| KSK-74 | 10 | i.p. | 28 days | Significantly lower | Not significantly different | [1] |

| KSK-60 | 10 | i.p. | 28 days | Significantly lower | Not significantly different | [1] |

| Bupropion/ Naltrexone | Not Specified | Not Specified | 4 weeks | Significantly lower | Not Specified | [3] |

Table 2: Effects of KSK Compound Administration on Adipose Tissue and Related Hormones

| Compound | Dose (mg/kg b.w.) | Parameter | Effect vs. Palatable Diet Control | Reference |

| KSK-94 | Not Specified | Visceral Adipose Tissue Leptin | Normalized | [1] |

| KSK-94 | Not Specified | Visceral Adipose Tissue Resistin | Normalized | [1] |

| KSK-94 | Not Specified | Adipocyte Hypertrophy | Prevented | [1] |

| KSK-74 | 10 | Adipose Tissue Leptin | Reduced | [4] |

| KSK-74 | 10 | Adipose Tissue Resistin | Reduced | [4] |

Table 3: Effects of KSK Compound Administration on Plasma Metabolic Markers

| Compound | Dose (mg/kg b.w.) | Parameter | Effect vs. Palatable Diet Control | Reference |

| KSK-74 | 10 | Triglycerides | Significantly compensated for increase | [1] |

| KSK-74 | 10 | Glucose Tolerance | Improved | [1] |

| KSK-73 & KSK-74 | 10 | Plasma ALP activity | Lower | [5] |

| KSK-63, KSK-73, KSK-74 | 10 | Blood Pressure | Significant reductions | [5] |

Experimental Protocols

The preclinical evaluation of KSK-94 and its analogs has primarily utilized a rat model of diet-induced obesity. The following sections detail the methodologies employed in these key experiments.

Animal Model: Diet-Induced Obesity in Rats

-

Species and Strain: Female Wistar rats are commonly used.

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: To induce obesity, rats are provided with a palatable, high-calorie diet in addition to their standard chow. This "cafeteria diet" often includes items like cheese, peanuts, chocolate, and condensed milk to encourage overeating.[6] Control groups are fed a standard laboratory diet.

-

Duration: The specialized diet is typically administered for 28 days to induce weight gain and metabolic disturbances.[6][7]

Drug Administration

-

Route of Administration: The test compounds, including KSK-94 analogs, are typically administered via intraperitoneal (i.p.) injection.[7]

-

Dosing Regimen: A daily administration at a specified dose (e.g., 10 mg/kg b.w.) is common throughout the 28-day study period.[1]

-

Control Groups: A vehicle control group (receiving the injection solvent) and often a positive control group (e.g., phentermine or bupropion/naltrexone) are included for comparison.[1][2]

Key Experimental Assays

-

Body Weight and Food/Caloric Intake: Animal body weight is monitored regularly (e.g., daily), and food consumption is measured to calculate caloric intake.[6]

-

Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed to assess glucose homeostasis. After a period of fasting, a bolus of glucose is administered orally, and blood glucose levels are measured at various time points.

-

Biochemical Analysis of Plasma: At the end of the study, blood samples are collected to measure plasma levels of key metabolic markers, including:

-

Triglycerides

-

Total Cholesterol

-

Leptin

-

Adiponectin

-

Ghrelin

-

Corticosterone

-

Inflammatory markers (e.g., C-reactive protein, IL-6)[6]

-

-

Adipose Tissue Analysis:

-

Histopathology: Visceral adipose tissue is collected, fixed, and stained (e.g., with Masson's trichrome) to examine adipocyte size (hypertrophy), inflammatory cell infiltration, and capillary congestion.[1][3]

-

Immunohistochemistry: This technique is used to assess specific protein expression within the adipose tissue.

-

Biochemical Analysis: Adipose tissue homogenates are used to measure the levels of adipokines such as leptin and resistin.[1][4]

-

Signaling Pathways and Mechanism of Action

KSK-94's therapeutic effects are believed to stem from its dual antagonism of the histamine H3 receptor (H3R) and the sigma-2 receptor (σ2R). The following diagrams illustrate the proposed signaling pathways and the logical workflow of the preclinical studies.

Proposed Signaling Pathway of KSK-94

Caption: Proposed mechanism of KSK-94 via dual H3R and σ2R antagonism.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow of KSK-94 preclinical studies in a diet-induced obesity model.

Logical Relationship of KSK-94's Effects on Metabolic Parameters

Caption: Interrelationship of KSK-94's observed metabolic effects.

The preclinical data available for KSK-94 and its analogs suggest a promising therapeutic profile for the treatment of obesity and related metabolic disturbances. The dual antagonism of H3R and σ2R appears to address multiple facets of metabolic disease, including weight gain, adipocyte dysfunction, and dyslipidemia. However, it is important to note that the current body of research is predominantly from a single research group and is focused on a specific animal model. Further independent studies are warranted to validate these findings and to explore the full therapeutic potential of KSK-94 in a broader range of metabolic diseases. The elucidation of the detailed downstream signaling pathways will also be crucial for a complete understanding of its mechanism of action. This technical guide summarizes the foundational preclinical work that supports the continued investigation of KSK-94 as a novel agent for metabolic disorders.

References

- 1. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential [mdpi.com]

- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Histamine H3 Receptor Ligands—KSK-59 and KSK-73—Reduce Body Weight Gain in a Rat Model of Excessive Eating - PMC [pmc.ncbi.nlm.nih.gov]

KSK94 Structural Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KSK94, a dual-acting ligand for the histamine H3 (H3R) and sigma-2 (σ2R) receptors, and its structural analogs. This compound, a derivative of Abbott's A-331440, has shown potential in preclinical models for the treatment of obesity.[1] This document details its mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols.

Core Compound Profile: this compound

This compound is a high-affinity histamine H3 receptor antagonist with additional significant affinity for the sigma-2 receptor.[2] Its dual activity makes it a compound of interest for complex neurological and metabolic disorders.

| Chemical Information | |

| IUPAC Name | 4'-(3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile |

| Chemical Formula | C25H26N4O |

| Molecular Weight | 398.51 g/mol |

| CAS Number | 2566716-07-0 |

Quantitative Bioactivity Data

The following table summarizes the binding affinities (Ki) of this compound and its structural predecessor, A-331440, for relevant receptors. This data highlights the evolution of the pharmacophore and the basis for the dual-receptor profile of this compound.

| Compound | Target Receptor | Ki (nM) | Species | Assay Type |

| This compound | Histamine H3 | 7.9 | Human | Radioligand Binding |

| Sigma-1 | 2958 | - | Radioligand Binding | |

| Sigma-2 | 75.2 | - | Radioligand Binding | |

| A-331440 | Histamine H3 | 22.7 | Human | Radioligand Binding |

Structure-Activity Relationship (SAR) Insights

The development of this compound and related compounds has been guided by key structural modifications to the core scaffold of early H3R antagonists. The piperazine and piperidine moieties have been identified as critical structural elements for modulating affinity and selectivity between the histamine H3 receptor and sigma receptors.

Signaling Pathways

The therapeutic potential of this compound is rooted in its ability to modulate two distinct signaling pathways.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This, in turn, modulates the release of histamine and other neurotransmitters.

Sigma-2 Receptor Signaling

The sigma-2 receptor, encoded by the TMEM97 gene, is a transmembrane protein involved in various cellular processes, including cell proliferation and calcium signaling. Ligand binding to the sigma-2 receptor can modulate intracellular calcium levels and affect downstream signaling cascades, including those involved in cell survival and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound and its analogs.

Synthesis of this compound Structural Analogs

A general procedure for the synthesis of 4-pyridylpiperazine derivatives, a class to which this compound belongs, involves a multi-step process. While a specific protocol for this compound is not publicly detailed, the following represents a common synthetic route for this class of compounds.

Step 1: Synthesis of the Propoxy Linker

-

React a suitable biphenyl alcohol precursor with a protected 3-bromopropanol in the presence of a base (e.g., K2CO3) in an appropriate solvent (e.g., DMF).

-

Deprotect the resulting alcohol to yield the 3-(biphenyloxy)propan-1-ol intermediate.

Step 2: Halogenation of the Linker

-

Convert the alcohol group of the intermediate from Step 1 to a leaving group, typically a halide (e.g., bromide or chloride), using a suitable halogenating agent (e.g., PBr3 or SOCl2).

Step 3: Coupling with 4-(Pyridin-4-yl)piperazine

-

React the halogenated linker from Step 2 with 4-(pyridin-4-yl)piperazine in the presence of a base (e.g., K2CO3 or Et3N) in a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the final product.

-

Purify the crude product using column chromatography or recrystallization.

In Vitro Histamine H3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the human histamine H3 receptor.

Materials:

-

HEK293 cells stably expressing the human H3 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Non-specific binding control: 10 µM Histamine.

-

Test compounds (e.g., this compound analogs).

-

96-well plates, scintillation vials, and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hH3R cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle (for total binding) or 10 µM Histamine (for non-specific binding).

-

Radioligand ([3H]-Nα-methylhistamine) at a final concentration near its Kd.

-

Membrane preparation.

-

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

In Vitro Sigma-2 Receptor Binding Assay

This protocol describes a radioligand binding assay to measure the affinity of test compounds for the sigma-2 receptor.

Materials:

-

Rat liver membrane homogenates (a rich source of sigma-2 receptors).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Radioligand: [3H]-DTG (1,3-di-o-tolyl-guanidine) (specific activity ~50 Ci/mmol).

-

Masking agent for sigma-1 receptors: (+)-Pentazocine.

-

Non-specific binding control: 10 µM Haloperidol.

-

Test compounds.

-

96-well plates, scintillation vials, and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer.

-

Centrifuge the homogenate and wash the resulting pellet.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

(+)-Pentazocine (final concentration 100 nM) to all wells to mask sigma-1 receptors.

-

Test compound at various concentrations or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

Radioligand ([3H]-DTG) at a final concentration near its Kd for sigma-2 receptors.

-

Membrane preparation.

-

-

Incubate the plate at 25°C for 2 hours.

-

-

Filtration and Counting:

-

Follow the same filtration and counting procedure as described for the H3 receptor binding assay.

-

-

Data Analysis:

-

Calculate specific binding to the sigma-2 receptor.

-

Determine the IC50 and Ki values as described for the H3 receptor binding assay.

-

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of studies.

Receptor Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

This technical guide provides a foundational understanding of this compound and its analogs. Further research into the synthesis of novel derivatives and comprehensive in vivo studies will be crucial to fully elucidate their therapeutic potential.

References

The Pharmacological Profile of KSK94: A Dual Histamine H3 and Sigma-2 Receptor Antagonist for Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSK94 is a novel investigational compound characterized as a high-affinity dual antagonist for the histamine H3 (H3R) and sigma-2 (σ2R) receptors. Preclinical research indicates its potential as a therapeutic agent for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, in vivo efficacy in a rat model of developing obesity, and the putative signaling pathways involved in its mechanism of action. Detailed experimental protocols for key binding assays are also presented to facilitate further research and development.

Introduction

Obesity remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. The histaminergic and sigma receptor systems have emerged as promising targets for modulating appetite and energy expenditure. This compound, a structural analog of Abbott's A-331440, has been identified as a potent dual ligand for the histamine H3 and sigma-2 receptors[1][2]. Its antagonistic activity at these receptors is hypothesized to produce an anorectic effect and prevent the development of obesity[1][2]. This document serves as a technical resource, consolidating the current knowledge on the pharmacological properties of this compound.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4'-(3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-[1,1'-biphenyl]-4-carbonitrile[3] |

| CAS Number | 2566716-07-0[3] |

| Molecular Formula | C25H26N4O[3] |

| Molecular Weight | 398.51 g/mol [3] |

Pharmacological Profile

Binding Affinity

This compound exhibits a high affinity for the histamine H3 receptor and a significant affinity for the sigma-2 receptor. It shows substantially lower affinity for the sigma-1 receptor, indicating a degree of selectivity.

| Receptor Target | Binding Affinity (Ki) |

| Histamine H3 Receptor | 7.9 nM[4] |

| Sigma-2 Receptor | 75.2 nM[4] |

| Sigma-1 Receptor | 2958 nM[4] |

In Vivo Efficacy in a Rat Model of Developing Obesity

In a preclinical study utilizing a rat model of excessive eating, this compound demonstrated a significant potential in preventing the development of obesity[1][2].

Key Findings:

-

Anorectic Effect: this compound was shown to reduce the number of calories consumed by the animals[1][2].

-

Prevention of Adipose Tissue Hypertrophy: Administration of this compound prevented the enlargement of adipocytes in visceral adipose tissue[1].

-

Normalization of Metabolic Markers: The compound normalized the levels of leptin and resistin in the adipose tissue of the treated animals[1].

-

Anti-inflammatory Effects: this compound was observed to inhibit the development of inflammation in the adipose tissue of rats on a palatable diet.

-

Induction of White Adipose Tissue Browning: A notable finding was the potential of this compound to induce the browning of visceral white adipose tissue[1].

Signaling Pathways

The anti-obesity effects of this compound are believed to be mediated through its dual antagonism of the H3 and σ2 receptors.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. By antagonizing the H3 receptor, this compound is expected to increase the synaptic levels of histamine. Elevated histamine can then act on other histamine receptors, such as the H1 receptor, which is known to have an anorexigenic effect.

Sigma-2 Receptor Signaling

The precise signaling mechanisms of the sigma-2 receptor are still under investigation, but it is known to be involved in lipid metabolism and cellular stress responses. Antagonism of the σ2 receptor may contribute to the anti-obesity effects of this compound by modulating lipid homeostasis and potentially influencing the browning of white adipose tissue.

Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound for the histamine H3 receptor.

Materials:

-

Cell membranes prepared from tissues or cells expressing the histamine H3 receptor (e.g., rat brain cortex).

-

Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).

-

Non-specific binding control: Thioperamide or another suitable H3 receptor ligand at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.

-

Test compound (this compound) at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Thaw and resuspend the cell membranes in the assay buffer.

-

In a 96-well plate, combine the membrane suspension, [3H]-NAMH (at a concentration near its Kd), and the test compound at various concentrations. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

References

The Role of KSK94 in Modulating Feeding Behavior and Satiety: A Technical Whitepaper

For Immediate Release

This technical guide delves into the core mechanisms of KSK94, a novel dual-ligand compound, and its significant role in the regulation of feeding behavior and the induction of satiety. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Executive Summary

This compound, a structural analog of Abbott's A-331440, acts as a dual histamine H3 and sigma-2 receptor ligand. Research has demonstrated its efficacy as an anorectic compound, leading to a reduction in caloric intake and preventing the development of obesity in preclinical models. This whitepaper will explore the multifaceted action of KSK994, including its influence on adipose tissue and the normalization of key metabolic hormones, offering a comprehensive overview of its therapeutic potential in the management of obesity and related metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in a rat model of developing obesity induced by a palatable diet.

Table 1: Effect of this compound on Body Weight and Visceral Fat

| Treatment Group | Final Body Weight (g) | Visceral Adipose Tissue (g) |

| Standard Diet + Vehicle | Data not available in snippet | Data not available in snippet |

| Palatable Diet + Vehicle | Significantly higher than standard diet | Significantly more than standard diet |

| Palatable Diet + this compound | Significantly lower than palatable diet + vehicle | Markedly prevented growth |

| Palatable Diet + Bupropion/Naltrexone | Significantly lower than palatable diet + vehicle | Markedly prevented growth |

| Source: The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity[1] |

Table 2: Effect of this compound on Adipocyte Morphology

| Treatment Group | Adipocyte Density (cells/0.1 mm²) |

| Standard Diet + Vehicle | 32.1 ± 2.5 |

| Palatable Diet + Vehicle | 16.6 ± 1.1 |

| Palatable Diet + this compound | 27.9 ± 2.1 |

| Palatable Diet + Bupropion/Naltrexone | 21.5 ± 1.7 |

| Source: The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity[1] |

Table 3: Effect of this compound on Adipokine Levels in Visceral Adipose Tissue

| Treatment Group | Resistin Level (% change vs. Standard Diet) | Leptin Level (% change vs. Standard Diet) |

| Palatable Diet + Vehicle | +52.7% | +33.3% |

| Palatable Diet + this compound | Levels comparable to standard diet | Levels comparable to standard diet |

| Palatable Diet + Bupropion/Naltrexone | No statistically significant change vs. palatable diet | No statistically significant change vs. palatable diet |

| Source: The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity[1] |

Experimental Protocols

The primary experimental model cited in the research is a rat model of developing obesity through excessive eating of a palatable diet.

Animal Model and Diet

-

Species: Female Wistar rats.

-

Diet: Animals were provided with ad libitum access to both a standard laboratory chow and a highly palatable, energy-dense "Western-style" diet.

-

Palatable Diet Composition: The palatable diet consisted of items such as milk chocolate with nuts, cheese, salted peanuts, and condensed milk, designed to encourage overconsumption.[1]

-

Duration: The experimental diet was administered for four weeks to induce an obese phenotype.[1]

Treatment Groups

The study involved four main treatment groups:

-

Standard Diet + Vehicle: Control group receiving a standard diet and a vehicle injection.

-

Palatable Diet + Vehicle: Control group receiving the palatable diet and a vehicle injection, representing the model of developing obesity.

-

Palatable Diet + this compound: Experimental group receiving the palatable diet and this compound (10 mg/kg i.p.).[1]

-

Palatable Diet + Bupropion/Naltrexone: Positive control group receiving the palatable diet and a combination of bupropion (20 mg/kg i.p.) and naltrexone (1 mg/kg i.p.).[1]

Data Collection and Analysis

-

Body Weight and Visceral Fat: Final body weight and the weight of visceral adipose tissue were measured at the end of the four-week treatment period.[1]

-

Adipocyte Morphometry: The number and size of adipocytes in visceral adipose tissue were determined through morphometric examination of tissue cross-sections.[1]

-

Adipokine Levels: The concentrations of leptin and resistin in visceral adipose tissue were quantified.[1]

-

Statistical Analysis: A one-way ANOVA followed by a post hoc Tukey multiple comparisons test was used to determine statistical significance between groups.[1]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound exerts its effects on feeding behavior and satiety primarily through its interaction with the histamine H3 and sigma-2 receptors.

Caption: this compound's dual mechanism of action on histamine and sigma-2 receptors.

As a histamine H3 receptor antagonist, this compound blocks the autoreceptor that normally inhibits histamine release. This leads to an increase in synaptic histamine levels. The elevated histamine then activates postsynaptic histamine H1 receptors, which are known to promote satiety and reduce food intake. The interaction of this compound with the sigma-2 receptor also contributes to its effects on appetite, although the precise downstream signaling of this interaction in the context of feeding behavior is still under investigation.

Bupropion/Naltrexone Signaling Pathway (Comparator)

The combination of bupropion and naltrexone, used as a positive control in the studies, acts on the hypothalamic melanocortin system to suppress appetite.

References

An In-depth Technical Guide to the Downstream Effects of KSK94

This technical guide provides a comprehensive overview of the currently understood downstream effects of KSK94, a novel dual-target ligand. It is intended for researchers, scientists, and professionals in the field of drug development. This document synthesizes the available preclinical data, focusing on the molecular mechanisms, physiological outcomes, and the experimental methodologies used to elucidate these effects.

Introduction to this compound

This compound is a high-affinity histamine H3 receptor (H3R) antagonist and a sigma-2 receptor (S2R) ligand.[1] Its dual-target nature positions it as a compound of interest for complex metabolic disorders. The primary focus of research on this compound has been its potential therapeutic application in the context of obesity and related metabolic dysfunctions.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of two distinct receptor systems: the histamine H3 receptor and the sigma-2 receptor.

2.1. Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[3] As a presynaptic autoreceptor, its activation inhibits the synthesis and release of histamine.[3] By acting as an antagonist, this compound blocks this inhibitory action, leading to an increase in histamine release. This, in turn, can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in the regulation of appetite and energy homeostasis.[4]

The downstream signaling of the H3 receptor is primarily mediated through the Gαi/o subunit of its associated G-protein.[5] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[5] H3R activation can also stimulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[5][6] As an antagonist, this compound would be expected to counteract these effects.

2.2. Sigma-2 Receptor Modulation

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is located in the endoplasmic reticulum and is involved in calcium signaling and cholesterol homeostasis.[7] Sigma-2 receptors are highly expressed in proliferating cells, including tumor cells.[7] The precise downstream signaling pathways of the sigma-2 receptor are still being elucidated, but they are known to interact with other proteins such as the progesterone receptor membrane component 1 (PGRMC1) and can influence signaling pathways like those involving the epidermal growth factor receptor (EGFR) and mTOR.[8][9] The interaction of this compound with the sigma-2 receptor may contribute to its observed effects on adipose tissue.

Downstream Effects on Adipose Tissue in a Model of Developing Obesity

A key study investigated the effects of this compound in a rat model of developing obesity induced by a palatable diet.[2] The study revealed several significant downstream effects on visceral adipose tissue.

3.1. Normalization of Adipokine Levels

This compound treatment prevented the diet-induced increase in the levels of leptin and resistin in visceral adipose tissue.[10] Leptin and resistin are adipokines that play crucial roles in energy balance and inflammation. Elevated levels of these hormones are associated with obesity and insulin resistance.[11][12]

Table 1: Effect of this compound on Leptin and Resistin Levels in Visceral Adipose Tissue

| Treatment Group | Leptin Concentration (ng/mL) | Resistin Concentration (ng/mL) |

| Standard Diet + Vehicle | 10.2 ± 1.5 | 15.2 ± 2.1 |

| Palatable Diet + Vehicle | 13.6 ± 1.8 | 23.2 ± 2.5 |

| Palatable Diet + this compound (10 mg/kg) | 10.5 ± 1.6^ | 16.8 ± 2.2^^ |

| Palatable Diet + Bupropion/Naltrexone | 12.1 ± 1.7 | 20.5 ± 2.4 |

| Data are presented as mean ± 95% CI. *p < 0.05 vs. Standard Diet + Vehicle. ^p < 0.05, ^^p < 0.01 vs. Palatable Diet + Vehicle. Data synthesized from Kotańska et al., 2024.[10][13] |

3.2. Histopathological Changes in Adipose Tissue

The study also reported that this compound prevented the hypertrophy of adipocytes and reduced inflammation in visceral adipose tissue.[2] Furthermore, an interesting observation was the potential of this compound to induce the "browning" of white adipose tissue, a process associated with increased energy expenditure.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key study investigating the effects of this compound.

4.1. Animal Model of Developing Obesity

-

Species: Wistar rats.

-

Diet: A palatable diet consisting of a mix of standard chow, chocolate cream, and salty snacks was provided to induce obesity. A control group was fed a standard laboratory diet.

-

Treatment: this compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily for the duration of the study. A vehicle control and a positive control (bupropion/naltrexone) were also included.

4.2. Biochemical Analysis

-

Sample Collection: Visceral adipose tissue was collected from the animals at the end of the study.

-

Homogenization: Tissue samples were homogenized in an appropriate buffer.

-

ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the concentrations of leptin and resistin in the tissue homogenates, following the manufacturer's instructions.

4.3. Histopathological Examination

-

Fixation: Adipose tissue samples were fixed in 10% buffered formalin.

-

Processing: The fixed tissues were processed through graded alcohols and xylene and embedded in paraffin.

-

Sectioning: 5 µm thick sections were cut using a microtome.

-

Staining: Sections were stained with hematoxylin and eosin (H&E) for the morphological evaluation of adipocytes and inflammatory cell infiltration.

-

Microscopy: Stained sections were examined under a light microscope.

Summary and Future Directions

This compound is a promising dual-target ligand with demonstrated efficacy in a preclinical model of developing obesity. Its ability to antagonize the histamine H3 receptor and modulate the sigma-2 receptor appears to translate into beneficial downstream effects on adipose tissue, including the normalization of key adipokine levels and the prevention of adverse histopathological changes.

Future research should aim to further elucidate the specific signaling cascades downstream of the sigma-2 receptor that are modulated by this compound. Additionally, studies in other preclinical models of metabolic disease are warranted to confirm and extend these initial findings. A more detailed investigation into the "browning" of white adipose tissue induced by this compound could also open new avenues for its therapeutic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Effect of KSK-94, a Dual Histamine H3 and Sigma-2 Receptor Ligand, on Adipose Tissue in a Rat Model of Developing Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leptin, Resistin, and Proprotein Convertase Subtilisin/Kexin Type 9: The Role of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serum Leptin and Resistin Levels in Knee Osteoarthritis—Clinical and Radiologic Links: Towards Precise Definition of Metabolic Type Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KSK94 in a Rat Obesity Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders. The development of effective therapeutic agents to combat obesity is a critical area of research. KSK94, a potent dual-ligand targeting the histamine H3 receptor (H3R) and sigma-2 receptor (σ2R), has emerged as a promising candidate for obesity treatment.[1][2][3] As an antagonist of the H3R, this compound is thought to increase histamine release in the brain, a neurotransmitter known to suppress appetite.[2][3][4] Its interaction with the σ2R may also contribute to its anti-obesity effects, potentially through the modulation of lipid metabolism and cellular stress responses.[2][5][6]